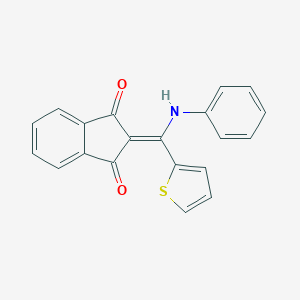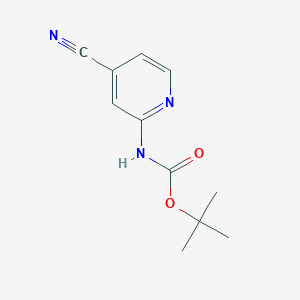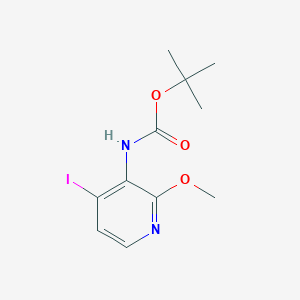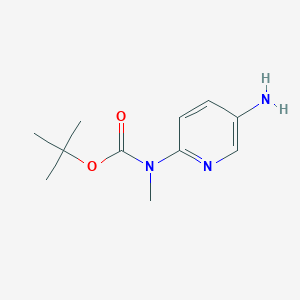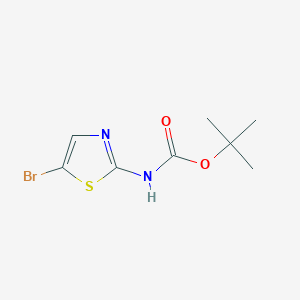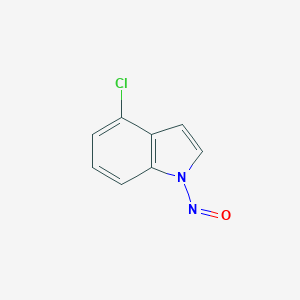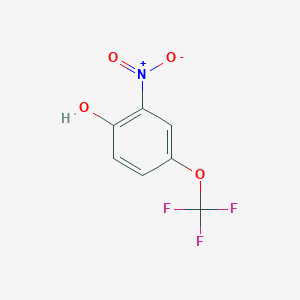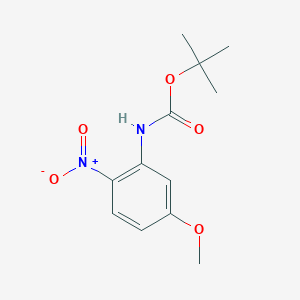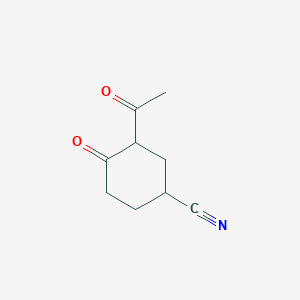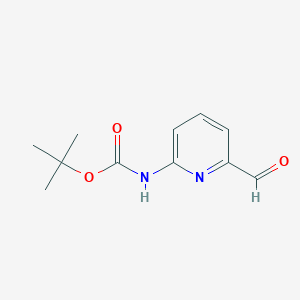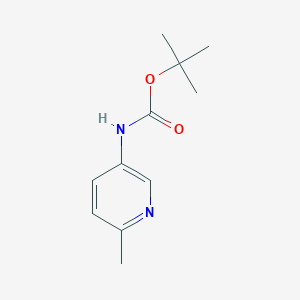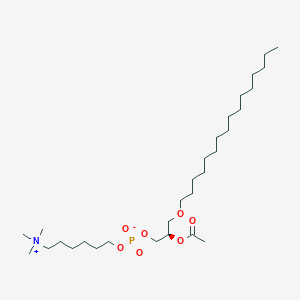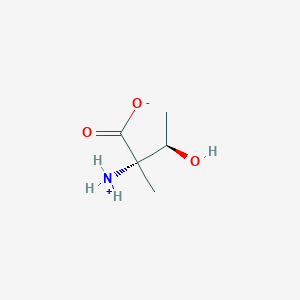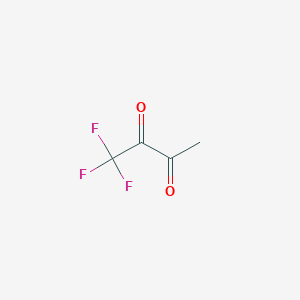
1,1,1-Trifluoro-2,3-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2,3-butanedione, also known as trifluoroacetone (TFA), is a chemical compound with the molecular formula C4H5F3O. It is a colorless liquid that is widely used in scientific research applications due to its unique properties. TFA is a highly reactive compound that can undergo various chemical reactions, making it useful in many different fields.
Mecanismo De Acción
TFA acts as a strong electrophile due to the presence of the trifluoromethyl group. This allows it to react with a wide range of nucleophiles, such as alcohols and amines. TFA can also undergo various other reactions, such as oxidation and reduction, depending on the conditions of the reaction.
Efectos Bioquímicos Y Fisiológicos
TFA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFA has several advantages and limitations for use in lab experiments. Its high reactivity and solubility make it useful as a solvent and reagent in many chemical reactions. However, its reactivity can also make it difficult to handle, as it can react with other chemicals in the lab. Additionally, TFA can be toxic if ingested or inhaled, making it important to handle with care.
Direcciones Futuras
There are many possible future directions for research on TFA. One area of interest is the development of new synthetic methods for TFA and its derivatives. Another area of interest is the study of TFA's biochemical and physiological effects, particularly its potential as a therapeutic agent. Additionally, there is interest in the development of new applications for TFA in fields such as materials science and nanotechnology.
Métodos De Síntesis
TFA can be synthesized by the reaction of 1,1,1-Trifluoro-2,3-butanedionetic acid with acetone. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
TFA is widely used in scientific research due to its unique properties. It is a highly reactive compound that can undergo various chemical reactions, making it useful in many different fields. TFA is commonly used as a solvent in organic chemistry, as it can dissolve a wide range of organic compounds. It is also used as a reagent in many chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds.
Propiedades
Número CAS |
131549-62-7 |
|---|---|
Nombre del producto |
1,1,1-Trifluoro-2,3-butanedione |
Fórmula molecular |
C4H3F3O2 |
Peso molecular |
140.06 g/mol |
Nombre IUPAC |
1,1,1-trifluorobutane-2,3-dione |
InChI |
InChI=1S/C4H3F3O2/c1-2(8)3(9)4(5,6)7/h1H3 |
Clave InChI |
FCQWQHWUAIOBPE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C(F)(F)F |
SMILES canónico |
CC(=O)C(=O)C(F)(F)F |
Sinónimos |
2,3-Butanedione, 1,1,1-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



